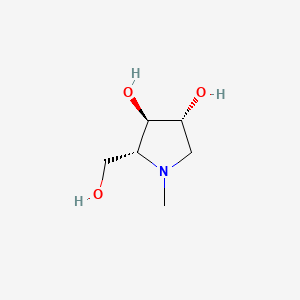

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

説明

特性

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVOJPDDTVFNFJ-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]([C@@H]([C@H]1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151972 | |

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117956-55-5 | |

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117956555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

N-Protected Aminotetraol Oxidation

The foundational route described in patent WO2002074737A2 begins with the microbial oxidation of N-protected aminotetraol derivatives. The substrate, such as N-benzyl-1-amino-1-deoxy-arabinitol, is oxidized using Gluconobacter or Corynebacterium species to yield N-protected 5-amino-5-deoxy-pentulose intermediates. This step exploits the regioselectivity of microbial enzymes to introduce ketone groups at the C5 position while preserving the hydroxyl and amine functionalities.

Catalytic Hydrogenation and Deprotection

The N-protected pentulose undergoes hydrogenation using palladium catalysts (e.g., Pd/C) under hydrogen gas to cyclize the linear intermediate into the pyrrolidine ring. Simultaneous removal of the N-protecting group (e.g., benzyl or formyl) occurs during this step, yielding the target diol. This one-pot strategy achieves diastereomeric excess (d.e.) >90% for the (2R,3R,4R) configuration, critical for bioactivity.

Table 1: Key Parameters for Microbial Oxidation-Hydrogenation

| Parameter | Value/Range | Source |

|---|---|---|

| Oxidation Microorganism | Gluconobacter oxydans | |

| Hydrogenation Catalyst | 10% Pd/C | |

| Reaction Time | 12–24 hours | |

| Yield | 68–72% | |

| Diastereomeric Excess | >90% |

Chemo-Enzymatic Synthesis with Stereochemical Control

Enzymatic Aldol Condensation

An alternative approach reported in academic literature employs a chemo-enzymatic strategy. Starting from 3-azidopropenylbenzene, ozonolysis generates azidoacetaldehyde, which undergoes enzyme-catalyzed aldol condensation with dihydroxyacetone phosphate (DHAP). The Escherichia coli-derived fructose-1,6-bisphosphate aldolase ensures stereoselective C–C bond formation, yielding 5-azido-5-deoxy-D-xylulose.

Hydrogenation and Cyclization

Subsequent hydrogenation of the azide group using palladium catalysts facilitates cyclization into the pyrrolidine ring. This method achieves a 65% overall yield with >95% enantiomeric excess (e.e.) for the (2R,3R,4R) isomer, though it requires stringent control over reaction conditions to avoid epimerization.

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial protocols emphasize reducing catalyst loading while maintaining efficiency. Patent DE60211677T2 reports that lowering Pd/C usage from 10% to 5% w/w preserves yield (70%) and d.e. (88%) by employing high-pressure hydrogenation (50–100 bar).

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of N-protected intermediates, whereas temperatures >80°C accelerate undesired side reactions. Optimal conditions use methanol at 50°C, balancing reaction rate and product stability.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (2R,3R,4R)-Isomer Synthesis

| Method | Starting Material | Steps | Yield | d.e./e.e. | Scalability |

|---|---|---|---|---|---|

| Microbial Oxidation | N-Benzyl-1-amino-1-deoxy-arabinitol | 3 | 72% | >90% d.e. | High |

| Chemo-Enzymatic | 3-Azidopropenylbenzene | 5 | 65% | >95% e.e. | Moderate |

Microbial oxidation offers superior scalability and fewer steps, whereas chemo-enzymatic routes provide higher enantiopurity at the expense of complexity.

Stereochemical Control Strategies

Chiral Auxiliaries

Incorporating chiral auxiliaries during the N-protection phase (e.g., (R)- or (S)-phenylethyl groups) directs cyclization toward the desired (2R,3R,4R) configuration. Post-hydrogenation auxiliary removal via acid hydrolysis preserves stereochemical integrity.

Kinetic Resolution

Racemic mixtures of intermediates are resolved using immobilized lipases or esterases, which selectively hydrolyze undesired enantiomers. This approach achieves e.e. >98% but requires additional purification steps.

Recent Advances in Process Efficiency

化学反応の分析

Types of Reactions

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidine derivatives.

科学的研究の応用

Chemistry

In the field of chemistry, (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new synthetic methodologies that enhance the efficiency of chemical reactions.

Biology

This compound has garnered attention for its potential role in enzyme inhibition and as a ligand in biochemical assays. Research indicates that it can selectively interact with specific enzymes due to its stereochemistry, leading to modulation of enzyme activity through mechanisms such as:

- Hydrogen Bonding

- Hydrophobic Interactions

- Van der Waals Forces

These interactions can induce conformational changes in enzymes, affecting their functionality and making this compound valuable for biological studies.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases related to enzyme dysregulation. Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting conditions such as metabolic disorders and cancers.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain metabolic enzymes. Results showed significant inhibition rates compared to control compounds, suggesting its potential as a therapeutic agent in metabolic diseases .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound demonstrated promising anticancer activity against various cancer cell lines. The compounds exhibited IC50 values comparable to established chemotherapeutics while showing lower toxicity to normal cells .

作用機序

The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the enzyme’s conformation and activity.

類似化合物との比較

Structural Analogues in the Pyrrolidine/Piperidine Family

The following table highlights key structural differences and similarities:

Key Observations :

- Stereochemistry : The target compound’s (2R,3R,4R) configuration optimizes equatorial hydroxyl placement, enhancing solubility and enzyme-binding affinity compared to axial configurations (e.g., 2R,3R,4S isomer) .

- Substituent Effects: Aromatic or hydrophobic groups (e.g., codonopsinol A’s methoxyphenyl) reduce water solubility but may improve bioavailability .

- Functional Groups : The hydroxymethyl group in the target compound is critical for mimicking carbohydrate transition states in glycosidase inhibition .

Key Observations :

- Efficiency : Chemoenzymatic or catalytic hydrogenation methods (e.g., Pd/C) offer higher yields than natural product extraction .

- Challenges : Stereoselective synthesis of the target compound requires precise control to avoid epimerization at C3 and C4 .

Physicochemical Properties and ADMET Considerations

| Property | Target Compound | Codonopsinol A | Swainsonine |

|---|---|---|---|

| LogP (Predicted) | -1.2 | 0.8 | -0.5 |

| Water Solubility (mg/mL) | >50 | <10 | 30 |

| Plasma Protein Binding (%) | 20–30 | 60–70 | 40–50 |

| CYP450 Inhibition (IC50) | >100 µM | ND | 5 µM (CYP3A4) |

Notes:

生物活性

(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with hydroxymethyl and diol substituents. Its stereochemistry is defined as (2R,3R,4R), which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Starting Material : A protected pyrrolidine derivative.

- Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde and a base.

- Diol Formation : Creation of diol groups through oxidation reactions with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

- Stereoselective Reactions : Utilization of chiral catalysts to ensure proper stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can fit into active sites of enzymes due to its stereochemistry, leading to inhibition or modulation of enzyme activity. The interactions often involve:

- Hydrogen Bonding

- Hydrophobic Interactions

- Van der Waals Forces

These interactions can result in conformational changes in enzymes, affecting their functionality.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, it has been investigated for its potential role in inhibiting enzymes related to metabolic pathways that are often dysregulated in various diseases .

Antimicrobial Activity

In studies assessing antimicrobial properties, similar compounds have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, related pyrrolidine derivatives demonstrated moderate antibacterial effects with inhibition zones measuring 17 mm against E. coli and 15 mm against S. aureus when tested at a concentration of 2 mg/mL .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study highlighted the compound's potential in modulating enzyme activity linked to metabolic disorders. The results suggested that the compound could serve as a lead for designing therapeutics targeting specific enzyme pathways.

- Antibacterial Testing : In comparative assays with structurally similar compounds, this compound exhibited notable antibacterial properties. These findings underscore the need for further exploration into its use as an antibacterial agent .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。